molecular formula C8H18ClNO B15313028 [(3,3-Dimethyloxolan-2-yl)methyl](methyl)aminehydrochloride CAS No. 2825006-27-5

[(3,3-Dimethyloxolan-2-yl)methyl](methyl)aminehydrochloride

Cat. No.: B15313028
CAS No.: 2825006-27-5
M. Wt: 179.69 g/mol
InChI Key: YAKFFNZBJOFHBW-UHFFFAOYSA-N
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Description

(3,3-Dimethyloxolan-2-yl)methylaminehydrochloride is a chemical compound with the molecular formula C7H15NO·HCl It is a derivative of oxolane, a five-membered ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,3-Dimethyloxolan-2-yl)methylaminehydrochloride typically involves the reaction of 3,3-dimethyloxolane-2-methanol with methylamine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 3,3-dimethyloxolane-2-methanol and methylamine.

    Reaction Conditions: The reaction is conducted in an appropriate solvent, such as methanol or ethanol, at a temperature range of 0-25°C.

    Product Isolation: The product is isolated by evaporating the solvent and recrystallizing the residue from a suitable solvent.

Industrial Production Methods

In an industrial setting, the production of (3,3-Dimethyloxolan-2-yl)methylaminehydrochloride may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(3,3-Dimethyloxolan-2-yl)methylaminehydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

(3,3-Dimethyloxolan-2-yl)methylaminehydrochloride has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3,3-Dimethyloxolan-2-yl)methylaminehydrochloride involves its interaction with specific molecular targets. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (3,3-Dimethyloxolan-2-yl)methanamine
  • (3,3-Dimethyloxolan-2-yl)methanesulfonamide

Uniqueness

(3,3-Dimethyloxolan-2-yl)methylaminehydrochloride is unique due to its specific structural features, which confer distinct reactivity and interaction profiles compared to similar compounds

Properties

CAS No.

2825006-27-5

Molecular Formula

C8H18ClNO

Molecular Weight

179.69 g/mol

IUPAC Name

1-(3,3-dimethyloxolan-2-yl)-N-methylmethanamine;hydrochloride

InChI

InChI=1S/C8H17NO.ClH/c1-8(2)4-5-10-7(8)6-9-3;/h7,9H,4-6H2,1-3H3;1H

InChI Key

YAKFFNZBJOFHBW-UHFFFAOYSA-N

Canonical SMILES

CC1(CCOC1CNC)C.Cl

Origin of Product

United States

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